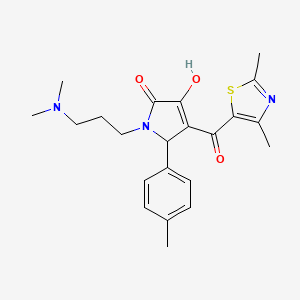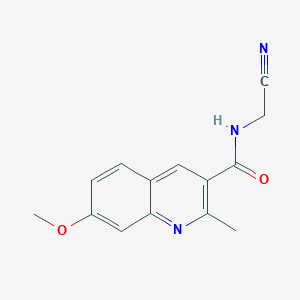
(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a chiral compound featuring a piperidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-methylpiperidine.
Protection: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine, forming the tert-butyl carbamate.
Hydroxymethylation: The protected piperidine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbamate group to an amine using lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(carboxymethyl)-3-methylpiperidine-1-carboxylate.
Reduction: 3-(hydroxymethyl)-3-methylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.
Biology and Medicine:
Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting neurological disorders.
Chiral Synthesis: Used in the synthesis of chiral compounds for drug development.
Industry:
Agrochemicals: Intermediate in the synthesis of agrochemicals.
Materials Science:
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, where the protecting group is removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific drug or compound it is used to synthesize.
Vergleich Mit ähnlichen Verbindungen
®-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: Lacks the methyl group at the 3-position, leading to different reactivity and applications.
Uniqueness:
Chirality: The (S)-configuration provides specific interactions in chiral environments, making it valuable in asymmetric synthesis.
Functional Groups: The combination of hydroxymethyl and tert-butyl carbamate groups offers unique reactivity patterns.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNKCYOZCJEKOH-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide](/img/structure/B2737227.png)
![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)
![2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2737230.png)
![N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2737234.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide](/img/structure/B2737236.png)



![4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2737241.png)


![Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2737245.png)

![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)
